Cas no 6922-89-0 ((4-Chlorophenyl)diphenylmethanol)

(4-Chlorophenyl)diphenylmethanol is a tertiary alcohol compound featuring a chlorophenyl group and two phenyl substituents attached to a central carbon. Its molecular structure (C19H15ClO) provides versatility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both aromatic and hydroxyl functional groups allows for further derivatization, enabling applications in cross-coupling reactions or as a precursor for chiral ligands. The compound exhibits moderate stability under standard conditions, with the chlorine substituent enhancing reactivity in electrophilic substitutions. Its crystalline form facilitates purification and handling, making it suitable for research and industrial-scale processes requiring precise structural control.
(4-Chlorophenyl)diphenylmethanol structure
6922-89-0 structure
Product Name:(4-Chlorophenyl)diphenylmethanol
CAS No:6922-89-0
MF:C19H15ClO
MW:294.774804353714
CID:523987
PubChem ID:228120
Update Time:2025-06-07

(4-Chlorophenyl)diphenylmethanol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol,4-chloro-a,a-diphenyl-
    • (4-chlorophenyl)-diphenylmethanol
    • 4-chlorophenyl carbamidophosphoric dichloride
    • 4-chlorophenylcarbamido phosphoric acid dichloride
    • 4-chlorophenyldiphenylcarbinol
    • Hydroxy-diphenyl-<4-chlorophenyl>-methane
    • p-chlorotriphenylmethanol
    • (p-chlorophenyl)diphenyl carbinol
    • DTXSID40988914
    • (4-chlorophenyl)diphenylmethanol
    • SCHEMBL2391264
    • NSC20739
    • KHVJXWFCBMQXLH-UHFFFAOYSA-N
    • CHEMBL118625
    • NSC-20739
    • AKOS024338497
    • (4-chlorophenyl)(diphenyl)methanol
    • 6922-89-0
    • G71671
    • (4-Chlorophenyl)diphenylmethanol
    • Inchi: 1S/C19H15ClO/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,21H
    • InChI Key: KHVJXWFCBMQXLH-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C1C=CC=CC=1)(C1C=CC=CC=1)O

Computed Properties

  • Exact Mass: 294.08100
  • Monoisotopic Mass: 294.0811428g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 440.5±40.0 °C at 760 mmHg
  • Flash Point: 220.2±27.3 °C
  • PSA: 20.23000
  • LogP: 4.62420
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

(4-Chlorophenyl)diphenylmethanol Security Information

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